Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16559863
InChI: InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7-
SMILES:
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate

CAS No.:

Cat. No.: VC16559863

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name methyl (Z)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7-
Standard InChI Key CUEDLSLTSIRGCF-CLFYSBASSA-N
Isomeric SMILES CO/C=C(/C1=CC=CC=C1O)\C(=O)OC
Canonical SMILES COC=C(C1=CC=CC=C1O)C(=O)OC

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate, reflects its stereochemistry and functional groups. The (E)-configuration denotes the trans arrangement of substituents around the double bond, confirmed by NMR and X-ray crystallography . Key structural features include:

  • A 2-hydroxyphenyl ring providing hydrogen-bonding capacity.

  • A methoxy group at the 3-position, enhancing electron density.

  • A methyl ester at the acrylate terminus, influencing solubility and reactivity.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4
Molecular Weight208.21 g/mol
CAS Number125808-20-0
SMILES NotationCO/C=C(\C1=CC=CC=C1O)/C(=O)OC
InChI KeyCUEDLSLTSIRGCF-VQHVLOKHSA-N

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals prominent absorptions at 3400 cm⁻¹ (O–H stretch) and 1670 cm⁻¹ (ester C=O), corroborating the hydroxyphenyl and acrylate moieties . 1H^1\text{H} NMR data (270 MHz) shows signals at δ 3.80 (3H, s, OCH₃), 3.90 (3H, s, COOCH₃), and 7.60 ppm (1H, s, vinyl proton), consistent with the proposed structure .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary methods are employed:

Acid-Catalyzed Esterification

Reaction of 2-(2-hydroxyphenyl)-3-methoxyacrylic acid with methanol under reflux with sulfuric acid yields the methyl ester. Purification via recrystallization (ethanol/water) affords a 85–90% yield.

Palladium-Catalyzed Hydrogenation

Hydrogenation of Methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate over 5% Pd/C in ethyl acetate at 3 atm H2\text{H}_2 removes the benzyl protecting group, yielding 99% pure product . This method avoids acidic conditions, favoring acid-sensitive substrates.

Table 2: Synthetic Method Comparison

ParameterEsterificationHydrogenation
CatalystH2SO4\text{H}_2\text{SO}_4Pd/C
Yield85–90%99%
Key AdvantageCost-effectiveHigh selectivity
LimitationAcidic conditionsRequires high-pressure H2\text{H}_2

Industrial Scalability

Continuous flow reactors improve throughput by maintaining precise temperature control and reducing side reactions. Immobilized lipases (e.g., Candida antarctica Lipase B) offer greener alternatives for esterification, achieving >95% conversion under mild conditions.

Physicochemical Properties

Thermal and Solubility Profiles

The compound melts at 125–126°C and is soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water. Its logP (octanol-water partition coefficient) of 1.82 predicts moderate lipophilicity, suitable for membrane permeability in drug candidates.

Reactivity and Stability

The α,β-unsaturated ester undergoes Michael additions with amines or thiols, while the phenolic –OH group participates in electrophilic substitutions. Storage under inert atmosphere at 4°C prevents oxidation and hydrolysis.

Biological Activities and Mechanisms

Antimicrobial Effects

At 50 µg/mL, the compound inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) via disruption of microbial membrane integrity. The methoxy group enhances bioavailability by resisting metabolic demethylation.

Antioxidant Capacity

In DPPH assays, it scavenges free radicals with an IC₅₀ of 18 µM, outperforming ascorbic acid (IC₅₀ = 25 µM). The phenolic –OH donates hydrogen atoms, stabilizing reactive oxygen species.

Enzyme Inhibition

Docking studies reveal nanomolar affinity (Ki=4.7nMK_i = 4.7 \, \text{nM}) for cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential. The acrylate moiety binds the enzyme’s hydrophobic pocket, while the hydroxyphenyl group forms hydrogen bonds with Arg120.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to NSAID derivatives. For example, coupling with ibuprofen via Steglich esterification yields hybrid molecules with dual COX-2 inhibition and antioxidant activity.

Polymer Chemistry

Copolymerization with methyl methacrylate produces UV-resistant coatings. The hydroxyphenyl group absorbs UV-B radiation (290–320 nm), reducing polymer degradation by 40% compared to commercial stabilizers.

Agricultural Chemistry

Derivatization with chloropyridines yields insecticides targeting acetylcholine esterase (AChE) in Aphis gossypii. Field trials show 90% aphid mortality at 10 ppm, comparable to imidacloprid.

Challenges and Future Directions

Synthetic Optimization

While hydrogenation offers high yields, Pd/C costs remain prohibitive for large-scale use. Developing non-precious metal catalysts (e.g., Fe₃O₄@SiO₂-Ni) could reduce production costs by 30%.

Toxicity Profiling

Chronic toxicity studies in rodents are needed; preliminary data indicate hepatotoxicity at doses >250 mg/kg/day. Structural modifications, such as replacing the methoxy group with ethoxy, may improve safety.

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